Ethyl 3-[(4-fluorophenyl)methyl]-1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]piperidine-3-carboxylate
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Overview
Description
Ethyl 3-[(4-fluorophenyl)methyl]-1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]piperidine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a fluorophenyl group, and a trimethylpyrazolyl moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-fluorophenyl)methyl]-1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]piperidine-3-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the trimethylpyrazolyl moiety. Common synthetic routes may include:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions using fluorobenzene derivatives.
Attachment of Trimethylpyrazolyl Moiety: The trimethylpyrazolyl moiety can be attached through condensation reactions with suitable pyrazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-fluorophenyl)methyl]-1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-[(4-fluorophenyl)methyl]-1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]piperidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-fluorophenyl)methyl]-1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
Uniqueness
Ethyl 3-[(4-fluorophenyl)methyl]-1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]piperidine-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
ethyl 3-[(4-fluorophenyl)methyl]-1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN3O3/c1-5-31-23(30)24(15-19-7-9-20(25)10-8-19)13-6-14-28(16-24)22(29)12-11-21-17(2)26-27(4)18(21)3/h7-10H,5-6,11-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLLVGPPCAHSKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)CCC2=C(N(N=C2C)C)C)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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